

# Compound Profile: Diaplasinin (PAI-749)

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## Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

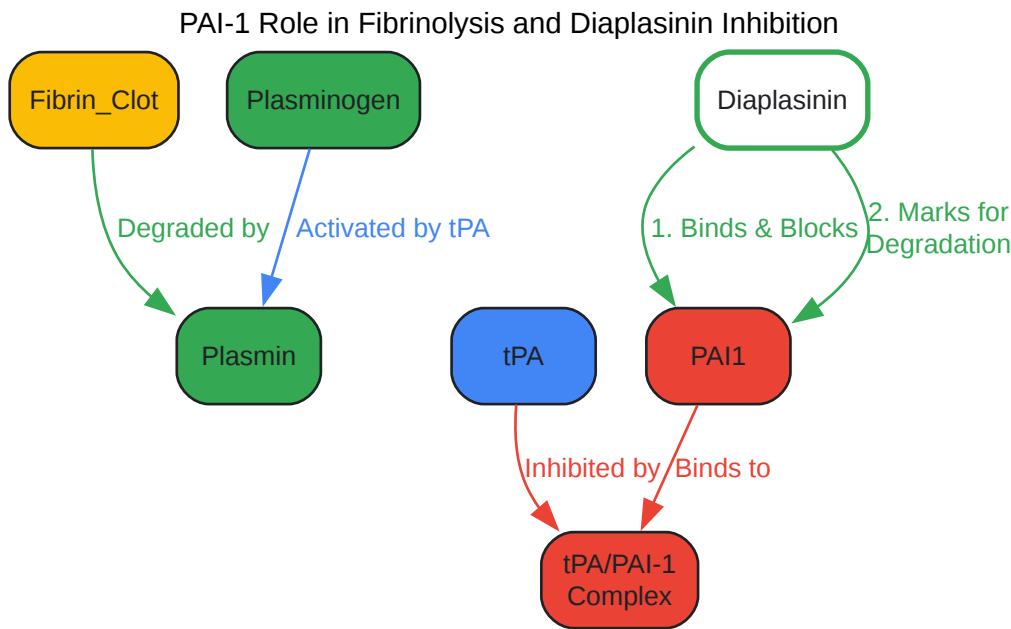
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**Diaplasinin** is a synthetic small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2]. The table below summarizes its key characteristics.

Property	Description / Value
Systematic Name	1-Benzyl-3-pentyl-2-[6-(1H-tetrazol-5-ylmethoxy)naphthalen-2-yl]-1H-indole [1]
Synonyms	PAI-749, Diaplasinin (USAN/INN) [1]
Molecular Formula	C <sub>32</sub> H <sub>31</sub> N <sub>5</sub> O [1] [2]
Molecular Weight	501.62 g/mol [1] [2]
CAS Number	481631-45-2 [1] [2]
Mechanism of Action	Dual-action PAI-1 inhibitor: 1) Directly binds PAI-1, blocking its interaction with tPA; 2) Renders PAI-1 susceptible to plasmin-mediated degradation [1].
Reported IC <sub>50</sub>	295 nM (PAI-1 inhibition) [2]. Other studies report IC <sub>50</sub> of 157 nM (preserving tPA activity) and 87 nM (preserving uPA activity) [1].
Handling Notes	Soluble in DMSO to at least 125 mg/mL (249.19 mM). Suggested stock solutions: 10-125 mM in DMSO. Stability: ≤1 month at -20°C or ≤6 months at -80°C [2].

## PAI-1 Signaling Pathway & Mechanism of Diaplasinin

The following diagram illustrates the core fibrinolytic pathway and the points where PAI-1 acts and is inhibited by **Diaplasinin**.



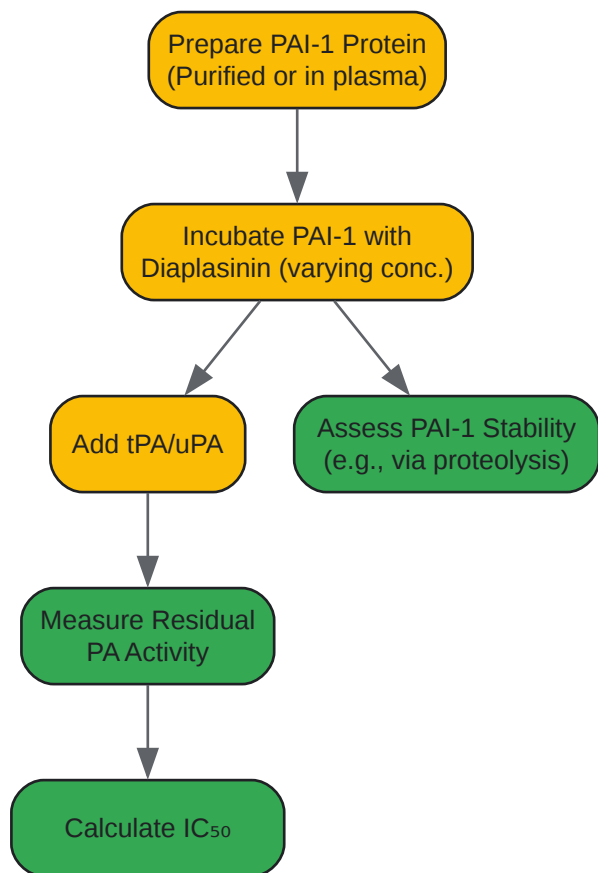
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## Experimental Considerations & Suggested Protocols

### In Vitro Biochemical Assays

The primary mechanism of **Diaplasinin** involves direct binding to PAI-1. The following workflow outlines a general strategy for in vitro characterization.

## In Vitro Characterization Workflow for Diaplasinin



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**Key Parameters & Troubleshooting:**

- **IC<sub>50</sub> Determination:** Use a chromogenic or fluorogenic plasmin substrate to measure the residual activity of tPA or uPA after inhibition by PAI-1 in the presence of a **Diaplasinin** dilution series [1] [2].
- **Direct Binding:** Fluorescence quenching assays using fluorophore-tagged PAI-1 (e.g., PAI-NBD) can determine the apparent  $K_d$  (reported ~254 nM) [1].
- **Complex Formation:** Monitor the abrogation of the stable, SDS-resistant tPA/PAI-1 complex via gel electrophoresis [1].

**In Vivo Efficacy Models**

**Diaplasinin** has shown **antithrombotic efficacy in several preclinical models** [1] [2]. However, one critical finding for experimental design is that a clinical study found **PAI-749 did not affect thrombus formation**

or fibrinolysis in established human plasma and whole blood-based systems [1]. This suggests its efficacy may be highly model-dependent.

## Critical Technical Notes & Missing Information

The available data is limited, and you should be aware of these significant gaps:

- **No detailed, step-by-step protocols** for specific assays (e.g., exact buffer conditions, incubation times) are available in the public domain.
- **The discrepancy between preclinical and human ex vivo results** [1] is a major consideration. When moving from cellular assays to complex systems like plasma or whole blood, re-optimization of dosage and validation of effect is crucial.
- **Specific off-target effects, pharmacokinetic data (beyond handling), and optimal dosing for common cell culture or animal models** are not detailed in the search results.

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## References

1. NCATS Inxight Drugs — DIAPLASININ [drugs.ncats.io]
2. Diaplasinin (PAI-749) | PAI-1 Inhibitor [medchemexpress.com]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

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